LogP Reduction of 1.6 Units Relative to N,N-Diethyl Analog Confers Enhanced Aqueous Solubility
3-(Ethylamino)butan-1-ol (secondary amine) exhibits a computed XLogP3-AA value of 0.3, which is approximately 1.6 log units lower than that of its tertiary amine analog 3-(diethylamino)butan-1-ol [1]. This logP differential translates to a theoretical ~40-fold greater partitioning into aqueous phase for the secondary amine, a property critical for applications requiring water solubility or hydrophilic reaction media [1].
ΔLogP = −1.6
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.3 |
| Comparator Or Baseline | 3-(Diethylamino)butan-1-ol (tertiary amine analog, estimated XLogP3-AA = 1.9) |
| Quantified Difference | ΔLogP = -1.6 units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14); note that comparator data is class-based estimate |
Why This Matters
A lower logP indicates superior aqueous solubility, enabling direct use in aqueous-phase reactions without requiring co-solvents that would complicate downstream purification.
- [1] PubChem. 3-(Ethylamino)butan-1-ol. Computed Properties. XLogP3-AA. View Source
